6H-Dibenzo(b,d)pyran-1,9-diol, 6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-3-(4-ethoxy-1-methylbutyl)-
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Overview
Description
BRN 5102166, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at room temperature and atmospheric pressure, yielding (1R,2R,3S,5R)-(-)-2,3-pinanediol as the major product.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of pinene oxide to (1R,2R,3S,5R)-(-)-2,3-pinanediol while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) or acyl chlorides (RCOCl) are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Forms ethers or esters.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers make it a valuable compound in asymmetric synthesis and chiral resolution processes. Additionally, its ability to selectively interact with biological targets makes it a promising candidate for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
94339-41-0 |
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Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(5-ethoxypentan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C22H34O4/c1-5-25-10-6-7-14(2)15-11-19(24)21-17-13-16(23)8-9-18(17)22(3,4)26-20(21)12-15/h11-12,14,16-18,23-24H,5-10,13H2,1-4H3 |
InChI Key |
NHEJMAMIIXOJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origin of Product |
United States |
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